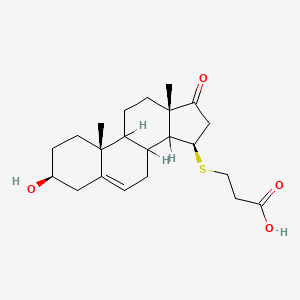

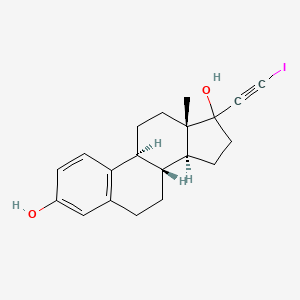

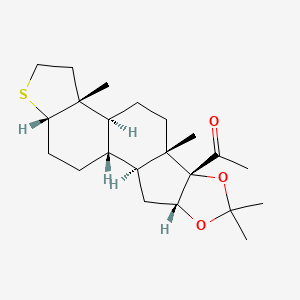

![molecular formula C18H17FN2O B1222687 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 442633-00-3](/img/structure/B1222687.png)

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

描述

CK-666 是一种小分子抑制剂,以其抑制肌动蛋白相关蛋白 2/3 复合物的能力而闻名。 该复合物对于分支肌动蛋白丝的成核至关重要,分支肌动蛋白丝在细胞运动、分裂和形态等各种细胞过程中起着重要作用 .

作用机制

CK-666 通过与肌动蛋白相关蛋白 2/3 复合物结合并稳定其非活性状态来发挥作用。 这阻止了该复合物发生肌动蛋白丝成核所需的构象变化 。 通过阻止 Arp2 和 Arp3 亚基移动到激活的丝状构象中,CK-666 有效地抑制了分支肌动蛋白网络的形成 .

生化分析

Biochemical Properties

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it interacts with various proteins, including binding to specific receptors on cell membranes, which can influence cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . Understanding these molecular interactions is essential for developing targeted therapies and predicting potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and toxicity . Long-term exposure to this compound can result in alterations in cellular processes, which are important for evaluating its safety and therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism . Identifying these pathways is essential for predicting drug interactions and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Understanding these transport and distribution mechanisms is important for optimizing its therapeutic delivery and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

准备方法

CK-666,化学名称为 2-氟-N-(2-(2-甲基-1H-吲哚-3-基)乙基)苯甲酰胺,可以通过多步合成过程合成反应条件通常需要使用特定的试剂和催化剂,以确保获得高纯度的所需产物 。工业生产方法可能涉及优化这些合成路线,以提高产量并降低成本。

化学反应分析

CK-666 主要经历涉及其官能团的反应。由于存在氟基团,该化合物可以参与取代反应。此外,苯甲酰胺部分可以在酸性或碱性条件下发生水解。这些反应中常用的试剂包括酸、碱和亲核试剂。 从这些反应中形成的主要产物取决于使用的具体条件和试剂 .

科学研究应用

CK-666 在科学研究中有着广泛的应用。在细胞生物学中,它用于研究肌动蛋白相关蛋白 2/3 复合物在肌动蛋白丝成核和细胞运动中的作用。 在医学上,CK-666 因其在预防铁死亡中的潜在作用而受到研究,铁死亡是一种以铁依赖性和脂质过氧化为特征的受调控细胞死亡 。 这使得它成为研究与铁死亡相关的疾病(如缺血再灌注损伤和某些类型的癌症)的宝贵工具 。 此外,CK-666 用于药理学研究,以开发针对肌动蛋白细胞骨架的新治疗策略 .

相似化合物的比较

CK-666 通常与其他肌动蛋白相关蛋白 2/3 复合物抑制剂进行比较,例如 CK-869 和 CK-689。 CK-869 结合复合物上的不同位点并使短节距 Arp3-Arp2 接口不稳定,而 CK-689 作为非活性对照化合物 。 此外,已经鉴定出并表征了与 CK-666 结构相关的化合物,例如 N-{2-[5-(苄氧基)-2-甲基-1H-吲哚-3-基]乙基}-3-溴苯甲酰胺和 2,4-二氯-N-[2-(7-氯-2-甲基-1H-吲哚-3-基)乙基]-5-[(二甲基氨基)磺酰基]苯甲酰胺,其体内效力增强 .

属性

IUPAC Name |

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKUKRXVWJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343330 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442633-00-3 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442633-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) is a small molecule inhibitor that specifically targets the Actin-related protein 2 and 3 (Arp2/3) complex. [] It binds to a cleft between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing it from adopting the active conformation required for actin filament branching. [, , ] This inhibition of Arp2/3 activation disrupts branched actin network formation, impacting various cellular processes like cell migration, lamellipodia formation, and endocytosis. [, , , , , ]

A:

Molecular Formula: C18H17FN2O* Molecular Weight: 296.34 g/mol* Spectroscopic data:* While the provided abstracts don't delve into detailed spectroscopic data, the structure of CK-666 bound to the Arp2/3 complex has been elucidated through X-ray crystallography. [] This structural information is critical for understanding the binding mode of CK-666 and guiding the development of more potent and selective inhibitors.

A: Studies exploring CK-666 analogs have shed light on the structure-activity relationship. Researchers have synthesized and screened a series of CK-666 analogs, identifying compounds with improved in vivo potency compared to CK-666. [] For instance, compounds like 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide) and 69 (2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide) showed enhanced efficacy in various assays. [] These findings highlight the possibility of modulating the activity, potency, and selectivity of Arp2/3 inhibitors through structural modifications.

A: While CK-666 is a widely used tool for studying Arp2/3 function, it's essential to consider its limitations. Some studies have reported that certain CK-666 analogs with higher in vivo potency displayed slightly reduced efficacy in vitro compared to CK-666 in the traditional pyrene-actin assay. [] This discrepancy highlights the importance of employing diverse assays to fully characterize inhibitor efficacy. Moreover, research has shown that the efficacy of CK-666 can vary depending on the cell type and the specific Arp2/3 complex isoform being targeted. For instance, CK-666 effectively inhibited ArpC1A-containing complexes but showed limited efficacy against ArpC1B-containing complexes. [] This isoform selectivity emphasizes the need to consider the expression profiles of Arp2/3 complex isoforms in different cellular contexts.

ANone: CK-666's inhibition of the Arp2/3 complex has been shown to influence a variety of cellular processes, including:

- Cell migration: CK-666 effectively blocks lamellipodial protrusions, which are essential for cell migration. [, , ] This inhibition of cell migration has been observed in various cell types, including B16-F1 melanoma cells. []

- Endocytosis: By disrupting actin polymerization, CK-666 interferes with the formation of endocytic vesicles, thereby affecting endocytosis. [] This has implications for processes like receptor internalization and nutrient uptake.

- Fear memory formation: Research suggests that Arp2/3 activity is crucial for long-term fear memory formation in the lateral amygdala. Inhibition of Arp2/3 by CK-666 during fear conditioning impaired long-term fear memory, highlighting the role of actin dynamics in memory consolidation. []

- Adipocyte maturation: Studies indicate that simulated microgravity, which promotes cortical actin formation, enhances adipocyte maturation. [] Inhibition of Arp2/3 with CK-666 limited glucose uptake in these cells, suggesting that Arp2/3-mediated actin remodeling plays a role in adipocyte function and glucose metabolism. []

ANone: Given the role of the Arp2/3 complex in processes like cell migration and invasion, inhibiting this complex holds promise for developing therapies for:

- Cancer: The aberrant activity of the Arp2/3 complex has been linked to cancer cell metastasis. [, ] Therefore, inhibiting Arp2/3 with compounds like CK-666 could potentially limit cancer cell dissemination.

- Infectious diseases: Some bacterial pathogens exploit the host cell's Arp2/3 complex for their intracellular movement. [] Disrupting this interaction with Arp2/3 inhibitors could hinder pathogen spread and infection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

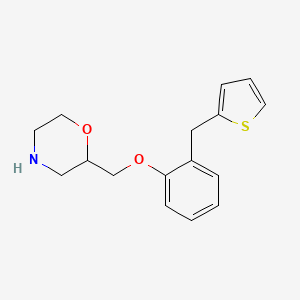

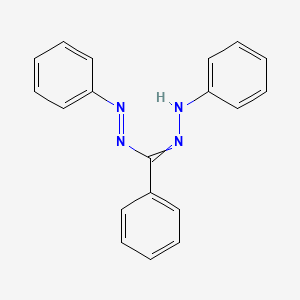

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)

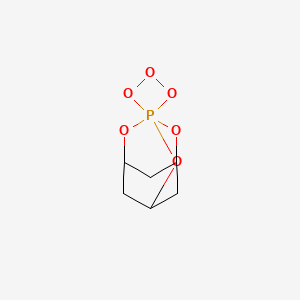

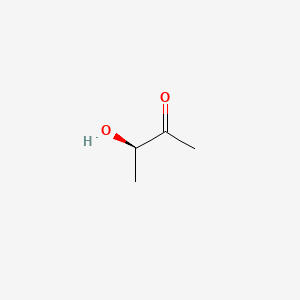

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)

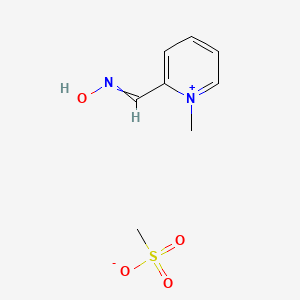

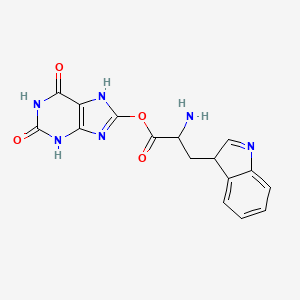

![trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr](/img/structure/B1222614.png)

![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)

![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)